(1S,2R)-1-Amino-2-ethylcyclopropane-1-carboxylicacidhydrochloride
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Overview
Description
(1S,2R)-1-Amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These methods provide high stereoselectivity and yield, making them suitable for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclopropanation reactions using diazo compounds and carbene intermediates. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.
Reduction: Reduction reactions can be used to modify the carboxylic acid group, often employing reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted cyclopropane derivatives .
Scientific Research Applications
(1S,2R)-1-Amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals, owing to its unique reactivity and stability
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride: This diastereomer has different stereochemistry, leading to variations in reactivity and biological activity.
(1R,2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride: Another diastereomer with distinct properties compared to the (1S,2R) form
Uniqueness
The (1S,2R) configuration of 1-Amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which influences its interactions with biological molecules and its reactivity in chemical reactions. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H12ClNO2 |
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Molecular Weight |
165.62 g/mol |
IUPAC Name |
(1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-4-3-6(4,7)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H/t4-,6+;/m1./s1 |
InChI Key |
GGIKHRPRPONWLF-MYSBMPOLSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@]1(C(=O)O)N.Cl |
Canonical SMILES |
CCC1CC1(C(=O)O)N.Cl |
Origin of Product |
United States |
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